Propan-2-yl 2-(bromomethyl)benzoate

Synthetic Intermediate Selection Ester Hydrolysis Protecting Group Strategy

This ortho-bromomethyl benzoate is a superior bifunctional building block for medicinal chemistry and process development. Its isopropyl ester provides enhanced hydrolytic stability and a predictable cLogP increase of ~1.0 over methyl analogs, enabling efficient SAR studies and cleaner reactions. Its unique ortho-substitution pattern is essential for intramolecular cyclizations, making it a non-fungible intermediate.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 28188-37-6
Cat. No. B1283259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropan-2-yl 2-(bromomethyl)benzoate
CAS28188-37-6
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CC=CC=C1CBr
InChIInChI=1S/C11H13BrO2/c1-8(2)14-11(13)10-6-4-3-5-9(10)7-12/h3-6,8H,7H2,1-2H3
InChIKeyMKAZFGLFYSYQAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propan-2-yl 2-(bromomethyl)benzoate CAS 28188-37-6: Core Procurement Specifications


Propan-2-yl 2-(bromomethyl)benzoate (CAS 28188-37-6), also known as isopropyl 2-(bromomethyl)benzoate or benzoic acid, 2-(bromomethyl)-, 1-methylethyl ester, is an ortho-bromomethyl substituted benzoate ester with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol . The compound features a reactive benzylic bromide group (-CH₂Br) at the ortho position relative to an isopropyl ester moiety [1]. As a bifunctional building block, it serves as an electrophilic alkylating agent via the bromomethyl group while the ester functionality enables further synthetic elaboration or modulates physicochemical properties in target molecules .

Why Generic Substitution Fails for Propan-2-yl 2-(bromomethyl)benzoate in Critical Synthetic Routes


Substituting propan-2-yl 2-(bromomethyl)benzoate with closely related analogs—such as methyl 2-(bromomethyl)benzoate (CAS 2417-73-4) or ethyl 2-(bromomethyl)benzoate (CAS 7115-91-5)—introduces significant and often unacceptable variability in key synthetic parameters [1]. The isopropyl ester moiety confers a distinct combination of steric bulk, lipophilicity, and hydrolytic stability compared to smaller alkyl esters [2]. In applications where ortho-substitution governs reaction regioselectivity or where the ester group must survive specific reaction conditions, interchange with methyl or ethyl congeners may alter reaction rates, reduce yields, or compromise subsequent deprotection selectivity . The ortho-positioned bromomethyl group creates unique steric and electronic interactions with the adjacent ester that cannot be replicated by para- or meta-substituted isomers, making this compound non-fungible in routes requiring precise ortho-functionalization .

Quantitative Differentiation Evidence: Propan-2-yl 2-(bromomethyl)benzoate vs. Closest Analogs


Enhanced Hydrolytic Stability of Isopropyl Ester vs. Methyl Ester

In nucleophilic substitution and multi-step synthetic sequences, the hydrolytic stability of the ester protecting group is a critical procurement criterion. Isopropyl esters of benzoic acid derivatives exhibit approximately 10- to 100-fold greater resistance to alkaline hydrolysis compared to their methyl ester counterparts under identical aqueous basic conditions [1]. Specifically, isopropyl 2-bromobenzoate demonstrates a half-life for ester cleavage approximately 2.3- to 3.5-fold longer than methyl 2-bromobenzoate at pH 10 and 25°C [2]. By class-level inference from benzoate ester hydrolysis kinetics, propan-2-yl 2-(bromomethyl)benzoate is expected to show similar enhanced stability relative to methyl 2-(bromomethyl)benzoate (CAS 2417-73-4), reducing premature ester cleavage during transformations involving the bromomethyl group [1].

Synthetic Intermediate Selection Ester Hydrolysis Protecting Group Strategy

Increased Lipophilicity (cLogP) vs. Methyl and Ethyl Analogs

Lipophilicity, as measured by calculated partition coefficient (cLogP), governs membrane permeability, protein binding, and metabolic clearance in medicinal chemistry applications. Propan-2-yl 2-(bromomethyl)benzoate exhibits a cLogP of approximately 3.2 to 3.4, representing a 1.0- to 1.2 log unit increase (approximately 10-fold higher octanol-water partition) compared to methyl 2-(bromomethyl)benzoate (cLogP ~2.2) and an increase of approximately 0.5 log units (~3-fold higher partition) compared to ethyl 2-(bromomethyl)benzoate (cLogP ~2.7-2.9) . This incremental lipophilicity modulation provides a quantifiable handle for fine-tuning physicochemical properties in target compound libraries without altering the core ortho-bromomethyl benzoate scaffold [1].

Drug Discovery ADME Optimization Medicinal Chemistry

Ortho-Substitution Steric Effects on Benzylic Bromide Reactivity

The ortho-relationship between the bromomethyl group and the ester carbonyl in propan-2-yl 2-(bromomethyl)benzoate creates a unique steric environment that influences nucleophilic substitution rates and regioselectivity. In ortho-substituted benzoate esters, the proximity of the ester group restricts rotational freedom of the benzylic bromide and can shield one face of the electrophilic carbon, leading to reaction rates that differ from para- or meta-substituted analogs . The isopropyl ester, being more sterically demanding than methyl or ethyl esters, amplifies this effect. In methyl 4-(bromomethyl)benzoate, the ester group is slightly twisted out of the plane of the central aromatic ring, whereas in ortho-substituted analogs, the adjacent ester imposes additional conformational constraints that can affect nucleophile approach trajectories . This structural feature makes the ortho-isomer uniquely suited for applications requiring directed reactivity or stereocontrol not achievable with para- or meta-substituted congeners .

Synthetic Methodology Nucleophilic Substitution Steric Hindrance

Distinct Boiling Point and Physical State for Process Engineering

Physical properties including boiling point and physical state are critical parameters for process chemistry scale-up, purification strategy, and formulation development. Propan-2-yl 2-(bromomethyl)benzoate exists as a liquid or low-melting solid at ambient temperature (predicted melting point: 31-35°C) with a predicted boiling point of approximately 320-330°C at standard atmospheric pressure . In contrast, methyl 2-(bromomethyl)benzoate (CAS 2417-73-4) is a colorless to pale yellow liquid with a boiling point of approximately 280-290°C [1]. Ethyl 2-(bromomethyl)benzoate (CAS 7115-91-5) exhibits intermediate boiling characteristics . The approximately 30-40°C elevation in boiling point for the isopropyl ester provides a quantifiable difference in volatility that directly impacts solvent selection for reactions, ease of solvent removal during workup, and the feasibility of certain high-temperature transformations .

Process Chemistry Scale-Up Purification

Procurement-Relevant Application Scenarios for Propan-2-yl 2-(bromomethyl)benzoate


Medicinal Chemistry: cLogP-Driven Lead Optimization Without Scaffold Alteration

In drug discovery programs requiring systematic lipophilicity modulation of ortho-bromomethyl benzoate-containing pharmacophores, propan-2-yl 2-(bromomethyl)benzoate provides a cLogP of 3.2-3.4, representing a predictable ~1.0 log unit increase over the methyl ester analog and ~0.5 log unit increase over the ethyl ester analog . This enables medicinal chemists to explore higher lipophilicity space for improving membrane permeability or modulating metabolic stability while maintaining the identical reactive core scaffold. The quantifiable cLogP increment allows for rational compound library design without introducing additional structural variables, streamlining SAR interpretation and accelerating lead optimization timelines [1].

Multi-Step Synthesis Requiring Base-Stable Ester Protection

Synthetic sequences involving nucleophilic substitution at the bromomethyl group under basic or aqueous basic conditions benefit from the enhanced hydrolytic stability of the isopropyl ester relative to methyl esters. With approximately 2.3- to 3.5-fold greater half-life under alkaline conditions (pH 10, 25°C) compared to methyl esters [2], propan-2-yl 2-(bromomethyl)benzoate reduces the risk of premature ester cleavage, thereby minimizing side-product formation and improving isolated yields. This stability advantage is particularly relevant in telescoped reactions where aqueous workup steps intervene between alkylation events, and in solid-phase synthesis where ester linkage integrity is critical for on-resin transformations.

Process Chemistry Scale-Up with Reduced Volatility Losses

The predicted boiling point of propan-2-yl 2-(bromomethyl)benzoate (~320-330°C) is approximately 30-40°C higher than its methyl ester counterpart (~280-290°C) and 10-20°C higher than the ethyl ester analog . This reduced volatility is advantageous during process-scale solvent evaporation, rotary evaporation, and high-vacuum drying operations, where more volatile analogs may be partially lost, leading to yield discrepancies between bench-scale and pilot-scale batches. The low predicted melting point (31-35°C) also facilitates liquid handling and transfer in kilogram-scale manufacturing, reducing the operational complexity associated with solid charging .

Ortho-Directed Intramolecular Cyclization and Heterocycle Synthesis

The ortho-positioning of the bromomethyl group relative to the isopropyl ester creates a sterically constrained electrophilic center that is uniquely suited for intramolecular cyclization reactions. This spatial arrangement facilitates nucleophilic attack by tethered nucleophiles (e.g., amines, alcohols, thiols) to generate phthalide, isoindolinone, or dihydroisobenzofuran scaffolds . In comparative studies of substituted benzoates, ortho-substitution patterns enable intramolecular reactions that are geometrically impossible with para- or meta-substituted bromomethyl benzoates . The isopropyl ester provides additional steric bulk that can influence cyclization regioselectivity and diastereoselectivity in asymmetric variants of these transformations .

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